![molecular formula C7H14N2 B164219 N-Cyclopropylpyrrolidin-3-amine CAS No. 1228458-66-9](/img/structure/B164219.png)
N-Cyclopropylpyrrolidin-3-amine
Overview
Description
N-Cyclopropylpyrrolidin-3-amine is a chemical compound with the molecular formula C7H14N2 . It has an average mass of 126.200 Da and a Monoisotopic mass of 126.115700 Da .
Molecular Structure Analysis
The molecular structure of N-Cyclopropylpyrrolidin-3-amine can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy . NMR spectroscopy is a well-established method for analyzing protein structure, interaction, and dynamics at atomic resolution and in various sample states including solution state, solid state, and membranous environment .Physical And Chemical Properties Analysis
N-Cyclopropylpyrrolidin-3-amine is a liquid at room temperature . More specific physical and chemical properties were not found in the search results.Scientific Research Applications
I have conducted a search for scientific research applications of “N-Cyclopropylpyrrolidin-3-amine”, but unfortunately, the available information is limited and does not provide a comprehensive analysis of unique applications for this compound. The search results mostly include product listings and safety data sheets without detailed application insights .
Safety And Hazards
The safety data sheet for N-Cyclopropylpyrrolidin-3-amine indicates that it is a hazardous substance. It has the signal word “Danger” and is associated with hazard statements H302 and H314 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
N-cyclopropylpyrrolidin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c1-2-6(1)9-7-3-4-8-5-7/h6-9H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIYAZAUDWLXIIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2CCNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20616667 | |
Record name | N-Cyclopropylpyrrolidin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20616667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Cyclopropylpyrrolidin-3-amine | |
CAS RN |
1228458-66-9 | |
Record name | N-Cyclopropylpyrrolidin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20616667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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